

An In-depth Technical Guide to 3-(Trifluoromethyl)-DL-phenylglycine

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Compound of Interest

Compound Name: 3-(Trifluoromethyl)-DL-phenylglycine

Cat. No.: B1272825

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)-DL-phenylglycine is a non-proteinogenic amino acid characterized by the presence of a trifluoromethyl group at the meta position of the phenyl ring. This substitution significantly influences the molecule's electronic properties and lipophilicity, making it a compound of interest in medicinal chemistry and drug discovery. The trifluoromethyl group is known to enhance metabolic stability and binding affinity of molecules to biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **3-(Trifluoromethyl)-DL-phenylglycine**, intended to serve as a technical resource for professionals in research and development.

Chemical and Physical Properties

A summary of the known chemical and physical properties of **3-(Trifluoromethyl)-DL-phenylglycine** is presented below. These properties are crucial for its handling, characterization, and application in chemical synthesis and biological assays.

Property	Value	Source
Molecular Formula	C ₉ H ₈ F ₃ NO ₂	--INVALID-LINK--, --INVALID-LINK--[1]
Molecular Weight	219.16 g/mol	--INVALID-LINK--, --INVALID-LINK--[1]
CAS Number	242475-26-9	--INVALID-LINK--, --INVALID-LINK--[1]
Appearance	Solid	--INVALID-LINK--
Melting Point	231-237 °C	--INVALID-LINK--[2]
Boiling Point	274 °C (predicted)	--INVALID-LINK--[3]
Density	1.4 ± 0.1 g/cm ³ (predicted)	--INVALID-LINK--[3]
Solubility	Soluble in Methanol	--INVALID-LINK--[2]
XLogP3	-0.8 (predicted)	--INVALID-LINK--[3]
InChI Key	SRHNOGZIXICHOU-UHFFFAOYSA-N	--INVALID-LINK--
SMILES	NC(C(=O)O)c1ccccc1C(F)(F)F	--INVALID-LINK--

Spectroscopic Data

Detailed spectroscopic data is essential for the unequivocal identification and characterization of **3-(Trifluoromethyl)-DL-phenylglycine**. While experimental spectra for this specific compound are not readily available in public databases, predicted data and data from structurally similar compounds can provide valuable insights.

Predicted Collision Cross Section (CCS) Data

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	220.05800	142.0
[M+Na] ⁺	242.03994	149.3
[M-H] ⁻	218.04344	140.1
[M+NH ₄] ⁺	237.08454	159.0
[M+K] ⁺	258.01388	146.7
[M+H-H ₂ O] ⁺	202.04798	134.0
[M+HCOO] ⁻	264.04892	159.3
[M+CH ₃ COO] ⁻	278.06457	187.0

Data obtained from
PubChemLite, calculated using
CCSbase.^[4]

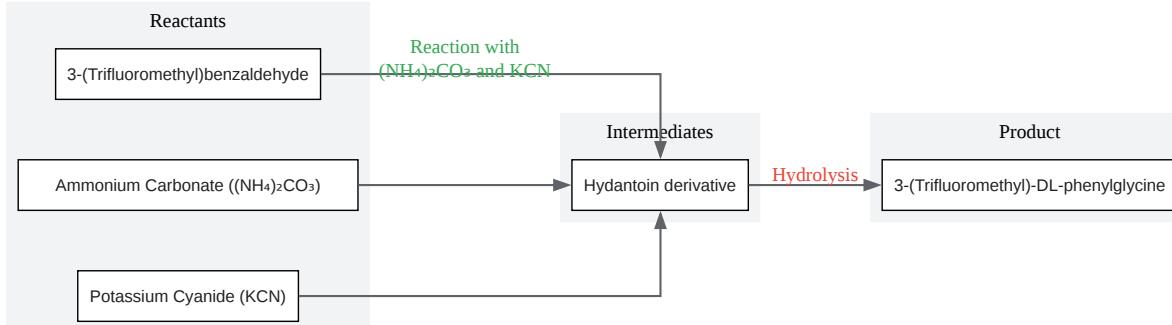
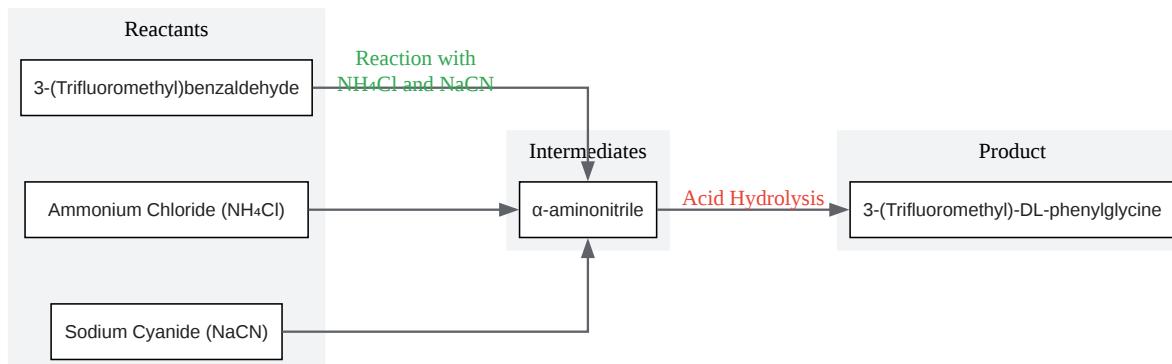
Experimental Protocols

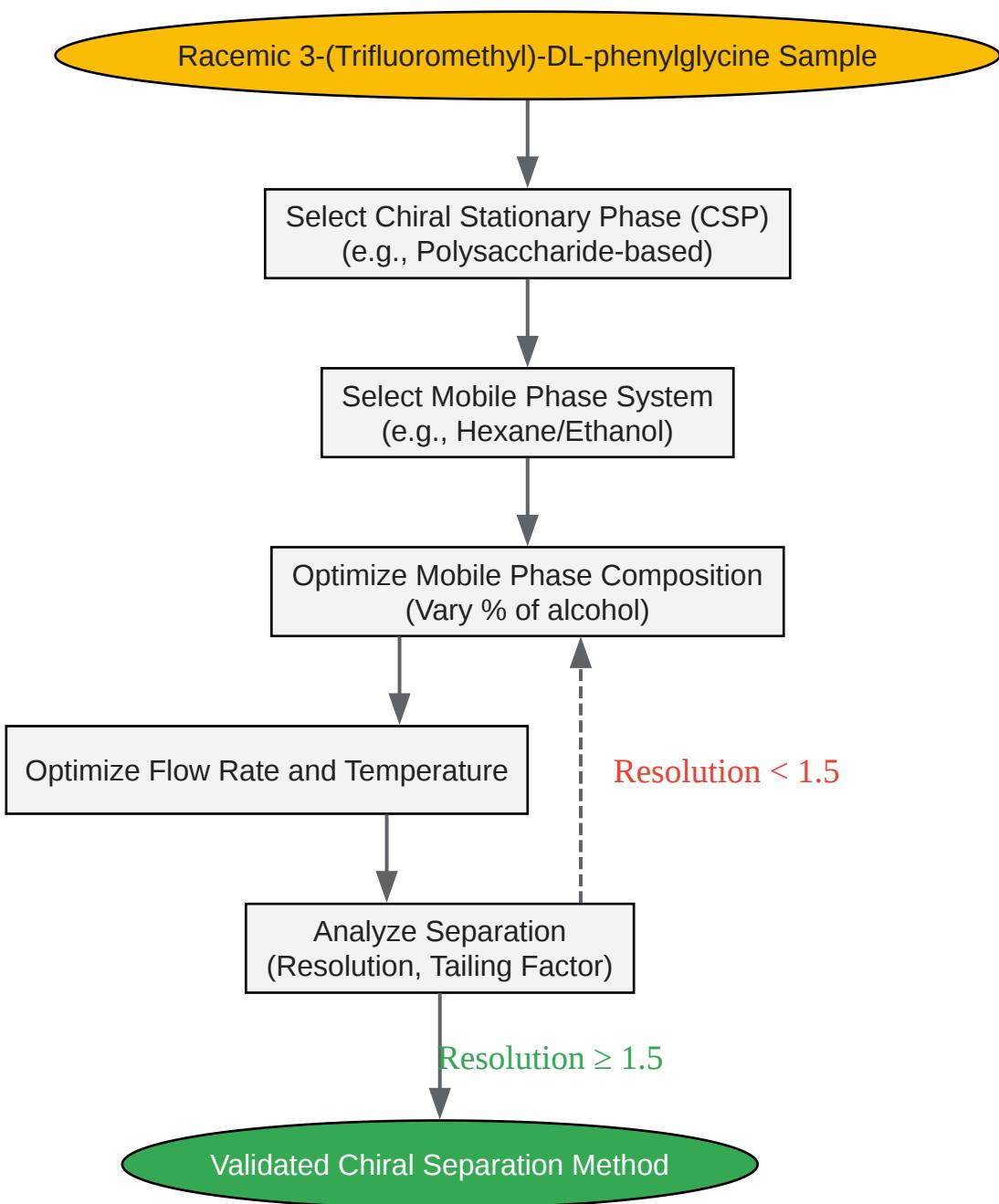
Detailed experimental protocols for the synthesis, purification, and analysis of **3-(Trifluoromethyl)-DL-phenylglycine** are not explicitly detailed in the readily available scientific literature. However, established methods for the synthesis of related phenylglycine derivatives can be adapted.

Synthesis

The synthesis of **3-(Trifluoromethyl)-DL-phenylglycine** can be approached through classical amino acid synthesis routes such as the Strecker synthesis or the Bucherer-Bergs reaction, starting from 3-(trifluoromethyl)benzaldehyde.

Conceptual Strecker Synthesis Workflow:





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